molecular formula C9H8ClFO2 B1362238 6-Chloro-2-fluoro-3-methylphenylacetic acid CAS No. 261762-93-0

6-Chloro-2-fluoro-3-methylphenylacetic acid

Cat. No. B1362238
CAS RN: 261762-93-0
M. Wt: 202.61 g/mol
InChI Key: WVPCYTGXJQYSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-fluoro-3-methylphenylacetic acid is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-fluoro-3-methylphenylacetic acid consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methyl group. The benzene ring is also attached to an acetic acid group .


Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methylphenylacetic acid is a solid powder at ambient temperature . It has a boiling point of 130-132 degrees Celsius .

Scientific Research Applications

Pharmacology

In pharmacology, 6-Chloro-2-fluoro-3-methylphenylacetic acid is explored for its potential as a building block in the synthesis of more complex molecules. It could be used to develop new pharmaceutical compounds with specific biological activities. The presence of halogens like chlorine and fluorine in the molecule can be crucial for the pharmacokinetics and pharmacodynamics of potential drugs .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. Its reactive acetic acid moiety allows for further functionalization, making it a valuable precursor in the synthesis of various organic compounds. It can be used to introduce the 6-chloro-2-fluoro-3-methylphenyl group into target molecules, which can significantly alter their chemical properties .

Material Science

In material science, 6-Chloro-2-fluoro-3-methylphenylacetic acid might be used to modify surface properties of materials. By attaching this compound to polymers or coatings, researchers can potentially create materials with improved resistance to degradation or altered electrical properties .

Analytical Chemistry

Analytical chemists may utilize 6-Chloro-2-fluoro-3-methylphenylacetic acid as a standard or reagent in chromatography and spectroscopy. Its unique structure can help in the identification and quantification of similar compounds in complex mixtures .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that process aromatic compounds. Understanding how enzymes interact with halogenated substrates like 6-Chloro-2-fluoro-3-methylphenylacetic acid can provide insights into detoxification processes and the metabolism of xenobiotic compounds .

Environmental Research

Environmental scientists might investigate 6-Chloro-2-fluoro-3-methylphenylacetic acid for its behavior in the environment. This includes studying its biodegradation, persistence, and potential as an environmental contaminant. It’s also possible to use it as a tracer to study chemical transport in soil and water systems .

Safety and Hazards

The safety information for 6-Chloro-2-fluoro-3-methylphenylacetic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(6-chloro-2-fluoro-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-2-3-7(10)6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPCYTGXJQYSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378643
Record name 6-Chloro-2-fluoro-3-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methylphenylacetic acid

CAS RN

261762-93-0
Record name 6-Chloro-2-fluoro-3-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-93-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-fluoro-3-methylphenylacetic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-fluoro-3-methylphenylacetic acid
Reactant of Route 3
6-Chloro-2-fluoro-3-methylphenylacetic acid
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-fluoro-3-methylphenylacetic acid
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-fluoro-3-methylphenylacetic acid
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-fluoro-3-methylphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.